Cas no 913542-80-0 (4-(4-Bromophenyl)piperidine-4-carboxylic acid)

4-(4-Bromophenyl)piperidine-4-carboxylic acid structure
913542-80-0 structure
Product name:4-(4-Bromophenyl)piperidine-4-carboxylic acid
CAS No:913542-80-0
MF:C12H14BrNO2
Molecular Weight:284.149062633514
CID:787838

4-(4-Bromophenyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-Bromophenyl)piperidine-4-carboxylic acid
    • 4-(4-bromo-phenyl)-piperidine-4-carboxylic acid
    • 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-
    • C12H14BrNO2
    • 4-(4-Bromophenyl)-4-piperidinecarboxylic acid (ACI)
    • インチ: 1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
    • InChIKey: NVDSELFOZXBDOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCNCC1)C1C=CC(Br)=CC=1)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.468

4-(4-Bromophenyl)piperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-716305-50mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
50mg
$135.0 2022-10-09
Enamine
EN300-716305-250mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
250mg
$148.0 2022-10-09
Enamine
EN300-716305-500mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
500mg
$154.0 2022-10-09
Enamine
EN300-716305-5000mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
5g
$575.0 2022-10-09
TRC
B117135-500mg
4-(4-Bromophenyl)piperidine-4-carboxylic acid
913542-80-0
500mg
$ 895.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13250-10g
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0 95%
10g
$1430 2023-09-07
Enamine
EN300-716305-10000mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
10g
$1094.0 2022-10-09
Enamine
EN300-716305-2500mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
2500mg
$316.0 2022-10-09
Enamine
EN300-716305-100mg
4-(4-bromophenyl)piperidine-4-carboxylic acid
913542-80-0
100mg
$142.0 2022-10-09
TRC
B117135-1000mg
4-(4-Bromophenyl)piperidine-4-carboxylic acid
913542-80-0
1g
$ 1485.00 2022-06-07

4-(4-Bromophenyl)piperidine-4-carboxylic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  100 °C
Reference
Solid-phase synthesis of 4-biaryl-piperidine-4-carboxamides
Zhu, Jin; Pottorf, Richard S.; Player, Mark R., Tetrahedron Letters, 2006, 47(40), 7267-7270

4-(4-Bromophenyl)piperidine-4-carboxylic acid Raw materials

4-(4-Bromophenyl)piperidine-4-carboxylic acid Preparation Products

4-(4-Bromophenyl)piperidine-4-carboxylic acid 関連文献

4-(4-Bromophenyl)piperidine-4-carboxylic acidに関する追加情報

4-(4-Bromophenyl)piperidine-4-carboxylic Acid: A Comprehensive Overview

4-(4-Bromophenyl)piperidine-4-carboxylic acid, also known by its CAS registry number CAS No. 913542-80-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a bromophenyl group and a carboxylic acid moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The piperidine ring, a six-membered saturated ring with one nitrogen atom, is a common structural motif in many bioactive compounds. In this molecule, the piperidine ring is substituted at the 4-position with both a bromophenyl group and a carboxylic acid group. The bromophenyl group, which consists of a benzene ring with a bromine atom at the para position, contributes to the molecule's aromaticity and potential for interactions with biological targets. The carboxylic acid group, on the other hand, introduces acidity and can participate in hydrogen bonding, which is crucial for bioavailability and target binding.

Recent studies have highlighted the importance of 4-(4-Bromophenyl)piperidine-4-carboxylic acid as a precursor or template for the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its role in the development of novel analgesics and anti-inflammatory agents. The bromine atom in the phenyl group serves as an excellent leaving group, enabling further substitution reactions to introduce additional functional groups that may enhance bioactivity or selectivity.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 4-bromophenylacetic acid with piperidine derivatives under appropriate conditions. The choice of synthetic pathway depends on the desired purity, yield, and scalability of the process. Recent advancements in catalytic methods and green chemistry have also provided more efficient and environmentally friendly ways to synthesize this compound.

The chemical properties of 4-(4-Bromophenyl)piperidine-4-carboxylic acid are well-documented, including its melting point, solubility, and stability under various conditions. These properties are critical for its use in pharmaceutical applications, where precise control over drug delivery and efficacy is essential. For example, its solubility in aqueous solutions can influence its bioavailability when administered orally or intravenously.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a modulator of ion channels and receptors involved in pain signaling. Its ability to interact with these targets suggests potential applications in treating chronic pain conditions such as neuropathy or inflammatory arthritis. Furthermore, ongoing research is exploring its role as a scaffold for developing drugs targeting other therapeutic areas, such as central nervous system disorders or cancer.

In conclusion, 4-(4-Bromophenyl)piperidine-4-carboxylic acid (CAS No. 913542-80-0) is a valuable compound in modern drug discovery due to its unique structure and versatile functional groups. Its applications span from synthetic chemistry to pharmacology, with ongoing research uncovering new avenues for its utilization in therapeutic development. As scientific understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments.

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